molecular formula C18H15ClN2O4 B165045 Quizalofop-methyl CAS No. 76578-13-7

Quizalofop-methyl

Cat. No. B165045
CAS RN: 76578-13-7
M. Wt: 358.8 g/mol
InChI Key: YGHJGQYNECSZDY-UHFFFAOYSA-N
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Description

Quizalofop-methyl is a post-emergence herbicide that effectively controls grass weeds . It is often detected in the environment and is used to control annual and perennial grass weeds in a variety of crops, including potatoes, sugar beet, peanuts, cotton, and flax . It is a member of the aryloxyphenoxypropionate (AOPP) group of herbicides .


Synthesis Analysis

Quizalofop-methyl is extensively metabolized. The major route of metabolism is hydrolysis of the ester linkage to form quizalofop (acid) and tetrahydrofurfuryl alcohol (THFA) . The metabolic patterns of all ester variants in plants were found to be similar with the parent ester .


Molecular Structure Analysis

The molecular formula of Quizalofop-methyl is C18H15ClN2O4 . Its average mass is 358.776 Da and its monoisotopic mass is 358.072021 Da .


Chemical Reactions Analysis

Quizalofop-methyl is a systemic herbicide that inhibits acetyl CoA carboxylase . It is absorbed from the leaf surface and translocated throughout the plant via the xylem and phloem, from the treated foliage to the root system, and accumulates in the meristematic tissue, thus inhibiting fatty acid biosynthesis .


Physical And Chemical Properties Analysis

Quizalofop-methyl has a density of 1.3±0.1 g/cm^3, a boiling point of 493.8±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . Its enthalpy of vaporization is 76.1±3.0 kJ/mol and its flash point is 252.4±28.7 °C .

Scientific Research Applications

Herbicide Residue and Safety

Agricultural Use and Weed Control

  • Quizalofop-methyl shows efficacy in controlling narrow-leaved weeds in crops like blackgram and has no residual toxicity to succeeding crops (Mundra & Maliwal, 2012). Additionally, it has been effective as a postemergence herbicide in grain sorghum for grass control (Abit et al., 2011).

Environmental Impact

  • Quizalofop-methyl's environmental impact has been studied, revealing its fast dissipation rate and minimal risk of contamination in adjacent water bodies and soil when used in sunflower cultivation (Mantzos et al., 2016).

Biodegradation and Environmental Remediation

  • Research on the biodegradation of quizalofop-methyl by Methylobacterium populi shows potential for environmental remediation, with the bacteria capable of degrading the herbicide through cometabolism (Li et al., 2020).

Alternate Applications

  • Quizalofop-methyl has been explored for use in different contexts, such as its combination with biodiesel as a substitute solvent in emulsifiable concentrate formulations, showing potential for environmentally friendly applications (Feng, 2009).

Soil and Microbial Interaction

  • The herbicide's interaction with soil microorganisms has been studied, indicating its stimulation of N2-fixing bacteria and positive effects on nitrogen availability in soil (Das, Nayek, & Nongthombam, 2012).

Safety And Hazards

Quizalofop-methyl is harmful if inhaled and may be fatal if swallowed and enters airways . It causes serious eye damage and may damage fertility or the unborn child . It may cause respiratory irritation, drowsiness, or dizziness . It is very toxic to aquatic life with long-lasting effects .

Future Directions

The existing maximum residue level for quizalofop is being modified, which may affect the future use and regulation of Quizalofop-methyl . The toxicological profiles for the different quizalofop-P-ester variants were derived in the framework of the EU pesticides peer review .

properties

IUPAC Name

methyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-16-9-12(19)3-8-15(16)21-17/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHJGQYNECSZDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00868400
Record name Methyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quizalofop-methyl

CAS RN

76578-13-7
Record name Quizalofop-methyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76578-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quizalofop-methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076578137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUIZALOFOP-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D64IHF370B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In 150 ml of acetonitrile, 2.0 g (0.01 mole) of 2,6-dichloroquinoxaline, 2.0 g (0.01 mole) of methyl 2-(4'-hydroxyphenoxy)propionate and 2.0 g (0.014 mole) of potassium carbonate were added and the mixture was refluxed for 24 hours.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
ACAC Herbicides - Arkansas - wordpressua.uark.edu
… EnlistTM corn is a newly commercialized hybrid allowing the use of 2, 4-D and quizalofop-methyl herbicides. Knowledge of Enlist corn tolerance to these labeled herbicides as well as …
Number of citations: 3 wordpressua.uark.edu
HK Takano, RS Oliveira Jr, J Constantin, VFV Silva… - Planta Daninha, 2018 - SciELO Brasil
… In plants with one tiller, clethodim, haloxyfop, quizalofop-tefuril, quizalofop-methyl and fluazifop … At 28 DAA, the herbicides clethodim, haloxyfop, quizalofop-tefuryl, quizalofop-methyl and …
Number of citations: 16 www.scielo.br
EFS Authority, A Brancato, D Brocca… - EFSA Journal, 2017 - ncbi.nlm.nih.gov
… These metabolites were not identified in the ethyl variant study, where the only additional metabolite identified was quizalofop methyl 18 observed up to 25% TRR in milk. …
Number of citations: 2 www.ncbi.nlm.nih.gov
Z Jehličková, J Hajšlová, J Poustka, F Pudil… - Zeitschrift für …, 1990 - Springer
A reproducible and sensitive gas Chromatographic method has been developed for the trace analysis of fluazifop-butyl, haloxyfop-ethoxyethyl and quizalofop-ethyl as well as their main …
Number of citations: 0 link.springer.com
J Hajšlová, F Pudil, Z Jehličková, L Víden… - … of Chromatography A, 1988 - Elsevier
Fluazifop-butyl, haloxyfop-ethoxyethyl and quizalofop-ethyl, active ingredients of new selective herbicidal preparations, as well as their metabolites converted in to corresponding methyl …
Number of citations: 20 www.sciencedirect.com
RC Kirkwood - Target sites for herbicide action, 1991 - Springer
… methyl, haloxyfopethyl, fluazifop-butyl, quizalofop-methyl, and diclofop-methyl; each was 14C… In contrast, the behavior of quizalofop-methyl and diclofopmethyl was SP in the presence or …
Number of citations: 15 link.springer.com
I Zhalnov, VD Zheljazkov - Medicinal and Aromatic Crops …, 2016 - ACS Publications
… The following treatments were tested: (1) control without weeding; (2) control with single mechanical removal of weeds; (3) linuron at 1 kg ai/ha; (4) quizalofop-methyl quizalofop at 150 …
Number of citations: 5 pubs.acs.org
European Food Safety Authority (EFSA)… - EFSA …, 2017 - Wiley Online Library
… These metabolites were not identified in the ethyl variant study, where the only additional metabolite identified was quizalofop methyl18 18 Quizalofop methyl: see Appendix F. …
Number of citations: 7 efsa.onlinelibrary.wiley.com
LJS Friesen, GM Ferguson, JC Hall - Crop Protection, 2000 - Elsevier
… For example, when quizalofop-methyl was applied at 1/3 the recommended field dose it had 86% efficacy on S. halepense versus 93% at the full field dose (Jordan et al., 1997). …
Number of citations: 60 www.sciencedirect.com
A Paul, Z Khan, A Bhattacharyya, S Majumder… - … of Chromatography A, 2021 - Elsevier
Public exposure to pesticides through tobacco has attracted serious attention. Here we report a simultaneous screening and quantitation method for the non-target multiresidue analysis …
Number of citations: 14 www.sciencedirect.com

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